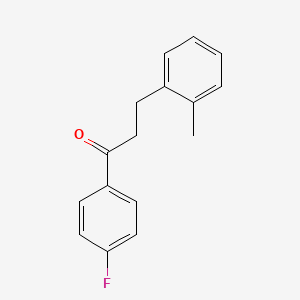

4'-Fluoro-3-(2-methylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRXZDFUYWADNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644021 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-48-5 | |

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Chemistry of Fluorinated Propiophenones

Fluorinated propiophenones are a subclass of propiophenones characterized by the presence of one or more fluorine atoms on the aromatic ring. The introduction of fluorine into organic molecules can profoundly alter their physical and chemical properties. tandfonline.com In the case of 4'-Fluoro-3-(2-methylphenyl)propiophenone, the fluorine atom is located at the para-position (4') of the phenyl ring attached to the carbonyl group.

Due to fluorine's high electronegativity, its presence can modify the electron distribution across the molecule. tandfonline.com This electronic effect can influence the reactivity of the ketone's carbonyl group and the aromatic ring itself. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites that are otherwise susceptible to enzymatic oxidation. acs.orgresearchgate.net This is a key reason for the widespread use of fluorination in medicinal chemistry. tandfonline.com The synthesis of such compounds often involves established methods like the Friedel–Crafts acylation, where a substituted benzene (B151609) is acylated with propanoyl chloride or a related reagent. wikipedia.org

Table 1: Physicochemical Properties of Propiophenone (B1677668) and a Fluorinated Analogue

| Property | Propiophenone wikipedia.orgthegoodscentscompany.com | 4'-Fluoropropiophenone sigmaaldrich.com |

|---|---|---|

| Molecular Formula | C₉H₁₀O | C₉H₉FO |

| Molar Mass | 134.18 g/mol | 152.17 g/mol |

| Appearance | Colorless liquid | Liquid |

| Boiling Point | 218 °C | --- |

| Density | 1.009 g/mL | 1.096 g/mL |

Note: Data for this compound is not available; 4'-Fluoropropiophenone is shown to illustrate the effect of fluorination.

Significance of Propiophenone Scaffolds in Advanced Chemical Synthesis

The term "scaffold" in chemistry refers to a core molecular structure that serves as a foundation for building a variety of more complex molecules. The propiophenone (B1677668) structure, consisting of a phenyl ring attached to a propanone group, is a valuable scaffold in organic synthesis. wikipedia.org It provides a versatile platform for modification at several positions, including the aromatic ring and the ethyl chain.

Propiophenone and its derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orgchemicalbook.com For instance, the propiophenone core is a precursor to drugs like phenmetrazine. wikipedia.org By using substituted propiophenones like 4'-Fluoro-3-(2-methylphenyl)propiophenone, chemists can introduce specific functionalities into a target molecule from the outset, streamlining the synthetic process and allowing for the systematic exploration of structure-activity relationships. The presence of the fluoro and methylphenyl groups provides distinct steric and electronic features that can be exploited in designing molecules with specific therapeutic properties.

Research Relevance of Fluorinated Aromatic Ketones

Fluorinated aromatic ketones are a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine is a well-established method for optimizing the properties of drug candidates. researchgate.netresearchgate.net Approximately 18% of the small molecule drugs approved by the FDA in 2018 contained fluorine, highlighting its importance in modern drug discovery. acs.org

The introduction of fluorine can lead to several beneficial effects:

Enhanced Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug in the body. tandfonline.comacs.org

Increased Binding Affinity : Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug. tandfonline.comresearchgate.net

Modulated Physicochemical Properties : Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, and membrane permeability. tandfonline.comnih.gov It can also influence the acidity or basicity (pKa) of nearby functional groups. tandfonline.comresearchgate.net

Therefore, a molecule like 4'-Fluoro-3-(2-methylphenyl)propiophenone is of research relevance because it combines the useful propiophenone (B1677668) scaffold with the strategic placement of a fluorine atom, making it a potential building block for new therapeutic agents or functional materials. researchgate.netnih.gov

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FO |

| Molecular Weight | 242.29 g/mol |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2C |

| InChI Key | (Calculated from structure) |

Synthetic Methodologies for this compound and Analogous Structures

The synthesis of complex aryl ketones such as this compound requires strategic planning to control the assembly of its distinct structural components: the propiophenone backbone, the specific placement of the 4'-fluoro substituent, and the potentially chiral center at the 3-position. Methodologies often focus on building the core structure and then introducing functional groups with high regioselectivity and, where applicable, stereocontrol.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 2 Methylphenyl Propiophenone

Oxidation Reactions and Subsequent Product Derivatization

The structure of 4'-Fluoro-3-(2-methylphenyl)propiophenone presents two primary sites susceptible to oxidation under vigorous conditions: the benzylic carbon of the tolyl group and the propiophenone (B1677668) side chain. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of these transformations. libretexts.org

Treatment of an alkylbenzene with hot, alkaline potassium permanganate typically results in the oxidation of the alkyl group to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org In the case of this compound, the methyl group on the 2-methylphenyl moiety can be oxidized to a carboxylic acid. Exhaustive oxidation can also lead to the cleavage of the propiophenone side chain. libretexts.org

The primary oxidation product, 3-(2-carboxy)-4'-fluoropropiophenone, contains a carboxylic acid group, which is a versatile handle for further chemical modification. Standard derivatization reactions can be employed to synthesize a variety of related compounds. For instance, the carboxylic acid can be converted into an ester through Fischer esterification, or into an amide via reaction with an amine after activation with a coupling agent. researchgate.netnih.govgoogle.comcolostate.edunih.gov

Table 1: Predicted Oxidation Products and Potential Derivatives

| Reaction | Reagents | Major Product | Potential Derivative |

|---|---|---|---|

| Benzylic Oxidation | 1. KMnO₄, KOH, H₂O, Δ 2. H₃O⁺ | 3-(2-Carboxy)-4'-fluoropropiophenone | Methyl 2-(3-(4-fluorophenyl)-3-oxopropyl)benzoate |

| Side-Chain Cleavage | Conc. KMnO₄, Heat | 4-Fluorobenzoic acid | 4-Fluorobenzamide |

Reduction Chemistry of the Propiophenone Carbonyl Group

The ketone carbonyl group in this compound is readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it does not typically reduce less reactive functional groups like esters or carboxylic acids. masterorganicchemistry.comleah4sci.comlibretexts.org The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. chemguide.co.uksapub.org

The mechanism of this reduction is a two-step process. masterorganicchemistry.compressbooks.pub It begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub This forms a tetrahedral alkoxide intermediate. The second step involves the protonation of this alkoxide by the solvent to yield the final secondary alcohol product, 1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-ol. masterorganicchemistry.comyoutube.com

Table 2: Reduction of this compound

| Reactant | Reagent | Solvent | Product |

|---|

Aromatic Substitution Reactions of the Phenyl Rings

The molecule contains two distinct aromatic rings, each with different susceptibilities to substitution reactions.

The fluorinated phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing propiophenone group at the para position. masterorganicchemistry.com In SNAr reactions, fluorine is an excellent leaving group, often demonstrating higher reactivity than other halogens. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. masterorganicchemistry.comyoutube.com

The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com A variety of nucleophiles, such as alkoxides, amines, and thiols, can displace the fluoride (B91410) ion to form new derivatives. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4'-Methoxy-3-(2-methylphenyl)propiophenone |

| Amine | Ammonia (NH₃) | 4'-Amino-3-(2-methylphenyl)propiophenone |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The two phenyl rings in this compound exhibit different reactivities towards electrophiles.

Fluorinated Phenyl Ring: This ring is strongly deactivated towards EAS. The fluorine atom is a deactivating ortho-, para-director, while the propiophenone group is a strong deactivating meta-director. The combined effect of these two groups makes electrophilic substitution on this ring difficult.

2-Methylphenyl (Tolyl) Ring: This ring is activated towards EAS. The methyl group is an activating ortho-, para-director. wikipedia.org Therefore, electrophilic substitution will preferentially occur on this ring.

In typical EAS reactions such as nitration or halogenation, the incoming electrophile will be directed to the positions ortho and para to the methyl group on the more reactive tolyl ring.

Table 4: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4'-Fluoro-3-(4-nitro-2-methylphenyl)propiophenone and 4'-Fluoro-3-(6-nitro-2-methylphenyl)propiophenone |

| Bromination | Br₂, FeBr₃ | 4'-Fluoro-3-(4-bromo-2-methylphenyl)propiophenone and 4'-Fluoro-3-(6-bromo-2-methylphenyl)propiophenone |

Mechanistic Studies of Key Transformation Pathways

The synthesis of this compound is illustrative of a Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring, in this case, fluorobenzene (B45895), with an acyl chloride, 3-(2-methylphenyl)propanoyl chloride, in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). byjus.commasterorganicchemistry.com The mechanism proceeds through several distinct steps. byjus.commasterorganicchemistry.com

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (RCO⁺). byjus.commasterorganicchemistry.com

Electrophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromatic π-system and regenerates the AlCl₃ catalyst. byjus.com

The fluorine atom on the fluorobenzene ring is an ortho-, para-directing group. The formation of the 4'-fluoro (para) product is generally favored over the ortho-isomer due to reduced steric hindrance. sioc-journal.cnresearchgate.netepa.gov A key feature of Friedel-Crafts acylation is that the ketone product can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst. byjus.com

Investigation of Intramolecular Cyclization and Carbon-Carbon Bond Formation Pathways

General principles of organic synthesis suggest that intramolecular cyclization of this compound could potentially be induced under specific conditions, likely involving the activation of the carbonyl group or the aromatic rings. The presence of the ortho-methyl group on the 3-phenyl substituent could sterically influence the approach to certain reaction centers, while the fluorine atom on the 4'-position of the propiophenone core would exert a significant electronic effect, primarily through induction.

Pathways for carbon-carbon bond formation would likely require the generation of a reactive intermediate, such as an enolate from the propiophenone backbone, which could then participate in reactions. However, without specific experimental data, any proposed mechanistic pathway remains speculative.

Photochemical and Electrochemical Reactivity Studies

The photochemical reactivity of ketones like propiophenone is a well-established field, often involving Norrish Type I and Type II reactions. The presence of the fluoro and methylphenyl groups would be expected to modulate the energy levels of the excited states and influence the preferred reaction pathways. For instance, the carbon-fluorine bond can sometimes be susceptible to photochemical cleavage. mdpi.com

Electrochemical studies would explore the oxidation and reduction potentials of the molecule. The electron-withdrawing nature of the fluorine atom would likely make the carbonyl group more susceptible to reduction. Conversely, the electron-donating methyl group on the phenyl ring could influence oxidative processes.

Despite these general predictions based on the reactivity of related compounds, a thorough search of scientific databases did not yield specific studies focused on the intramolecular cyclization, carbon-carbon bond formation, photochemical, or electrochemical reactivity of this compound. Further experimental investigation is required to elucidate the specific chemical behaviors of this compound.

Derivatization Strategies and Analogue Synthesis for Structure Reactivity/selectivity Correlations

Systematic Variation of Halogen Substituents on the Propiophenone (B1677668) Core

The nature and position of the halogen substituent on the propiophenone core are critical determinants of the molecule's reactivity and stability.

The replacement of the 4'-fluoro substituent with other halogens, such as chlorine and bromine, is expected to significantly impact the chemical reactivity of the propiophenone core. This is primarily due to the differing electronegativity and size of the halogen atoms. The inductive effect of the halogens deactivates the aromatic ring towards electrophilic substitution, while the resonance effect, which donates electron density, is also a factor.

The reactivity of the benzene (B151609) ring in electrophilic substitution reactions generally follows the order of electronegativity of the halogen substituent, with the most electronegative halogen resulting in a more reactive ring (less deactivating). Therefore, the order of reactivity is typically F > Cl > Br. researchgate.net However, the stability of the C-X bond and the leaving group ability of the halide anion are also crucial in nucleophilic substitution reactions, where the trend is often reversed (I > Br > Cl > F).

Table 1: Predicted Influence of Halogen Substituents on the Reactivity of 4'-Halo-3-(2-methylphenyl)propiophenone

| Halogen Substituent | Electronegativity | Inductive Effect | Resonance Effect | Predicted Reactivity in Electrophilic Aromatic Substitution |

| Fluorine (F) | 3.98 | Strong | Weak | Highest |

| Chlorine (Cl) | 3.16 | Moderate | Moderate | Intermediate |

| Bromine (Br) | 2.96 | Weak | Strong | Lowest |

This table is based on general principles of organic chemistry and predicts the relative reactivity of the aromatic ring.

For instance, in a Friedel-Crafts acylation, a 2'-fluoro isomer would direct incoming electrophiles primarily to the 3' and 5' positions, while a 3'-fluoro isomer would direct them to the 2', 4', and 6' positions. The specific reaction outcomes would be a result of the interplay between the directing effects of the halogen and the propiophenone group.

Synthesis of Heterocyclic Fused Propiophenone Analogs

The propiophenone scaffold of 4'-Fluoro-3-(2-methylphenyl)propiophenone can serve as a starting point for the synthesis of various fused heterocyclic systems. The carbonyl group and the adjacent α-protons of the propiophenone side chain are key functionalities for cyclization reactions. For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazole (B372694) rings. Similarly, condensation reactions with β-dicarbonyl compounds or other suitable bifunctional reagents could yield fused pyridinone or pyranone systems. The synthesis of such fused heterocycles often involves a multi-step sequence, beginning with the functionalization of the propiophenone core or side chain.

Preparation of Complex Polycyclic Scaffolds Utilizing this compound as a Building Block

Building upon the synthesis of fused heterocycles, this compound can be a precursor for more complex polycyclic structures. Intramolecular cyclization reactions, such as Friedel-Crafts alkylation or acylation, could be employed if a suitable reactive group is introduced at an appropriate position on either of the phenyl rings. Furthermore, Diels-Alder reactions or other pericyclic reactions could be utilized to construct additional rings onto the existing framework, leading to complex, three-dimensional polycyclic scaffolds. The specific design of these scaffolds would depend on the desired final structure and properties.

Functionalization of the Propiophenone Side Chain

The propiophenone side chain offers multiple sites for functionalization, which can be exploited to synthesize a variety of derivatives.

α-Halogenation : The α-carbon of the propiophenone can be readily halogenated, typically with bromine, to introduce a reactive handle for further nucleophilic substitution reactions.

α-Amination : The α-bromo derivative can be converted to an α-amino ketone through reaction with various amines. Alternatively, direct amination methods can also be employed.

Knoevenagel Condensation : The carbonyl group can undergo a Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to form α,β-unsaturated products. researchgate.netmdpi.com These products can serve as intermediates for the synthesis of more complex molecules.

Mannich Reaction : The propiophenone can participate in a Mannich reaction with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group at the α-position. buchler-gmbh.comresearchgate.netresearchgate.net

Table 2: Potential Side Chain Functionalization Reactions of this compound

| Reaction | Reagents | Product Type |

| α-Bromination | Br₂, HBr | α-Bromoketone |

| α-Amination | 1. Br₂; 2. R₂NH | α-Aminoketone |

| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated dinitrile |

| Mannich Reaction | CH₂O, R₂NH, HCl | β-Amino-ketone (Mannich base) |

This table outlines potential reactions based on the general reactivity of propiophenones.

Computational and Theoretical Chemistry of 4 Fluoro 3 2 Methylphenyl Propiophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 4'-Fluoro-3-(2-methylphenyl)propiophenone. These methods provide a detailed picture of electron distribution, which is key to understanding the molecule's reactivity and spectroscopic properties.

A primary focus of such calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of the molecule; a larger gap generally implies greater stability and lower reactivity. scirp.orgemerginginvestigators.org

For a molecule like this compound, the HOMO is typically expected to be localized on the more electron-rich phenyl rings, while the LUMO is often centered on the α,β-unsaturated ketone moiety. The fluorine atom, being highly electronegative, would influence the electron density distribution, likely lowering the energy of both the HOMO and LUMO. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Analogous Aromatic Ketones

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Chalcone | B3LYP/6-31G | -6.21 | -2.35 | 3.86 |

| 4'-Fluorochalcone | B3LYP/6-31G | -6.32 | -2.41 | 3.91 |

| 2-Methylchalcone | B3LYP/6-31G* | -6.15 | -2.29 | 3.86 |

Data is hypothetical and derived from typical values for analogous compounds like chalcones for illustrative purposes. scirp.orgscirp.org

Molecular electrostatic potential (MESP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a negative potential around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack, while regions of positive potential would highlight areas prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The flexibility of this compound, arising from several rotatable single bonds, means it can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring these conformational landscapes. By simulating the atomic motions over time, MD can reveal the most stable, low-energy conformations and the energy barriers between them. nih.govnih.gov

For this molecule, key dihedral angles would be those governing the orientation of the two phenyl rings relative to the propanone backbone. The steric hindrance from the ortho-methyl group on one of the phenyl rings would significantly influence the preferred conformations, likely forcing a twisted arrangement to minimize steric clash. nih.gov

MD simulations are also instrumental in studying intermolecular interactions, for instance, how the molecule might interact with a biological receptor or a solvent. nih.gov By simulating the molecule in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. The fluorine atom and the carbonyl oxygen of this compound would be expected to act as hydrogen bond acceptors.

Table 2: Illustrative Conformational Analysis Data for a Propiophenone (B1677668) Analogue

| Dihedral Angle | Description | Predicted Low-Energy Conformation (°) | Rotational Energy Barrier (kcal/mol) |

| τ1 (C-C-C=O) | Phenyl-Carbonyl Torsion | ~30 | ~4-6 |

| τ2 (C-C-Ph) | Phenyl-Ethyl Torsion | ~60 (gauche) | ~3-5 |

This data is representative and intended to illustrate the type of information obtained from conformational analysis.

Theoretical Prediction of Reaction Mechanisms and Transition State Energies

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. A plausible synthetic route for this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-(2-methylphenyl)propanoyl chloride.

Theoretical calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state (TS) structures. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. researchgate.netnih.govpearson.com

The mechanism of a Friedel-Crafts acylation involves the formation of an acylium ion electrophile, its attack on the aromatic ring to form a sigma complex (Wheland intermediate), and subsequent deprotonation to restore aromaticity. researchgate.net DFT calculations can determine the energies of each of these species, identifying the rate-determining step of the reaction. For many Friedel-Crafts acylations, the formation of the sigma complex is the step with the highest energy barrier. nih.gov

Table 3: Representative Energy Profile for a Friedel-Crafts Acylation Reaction

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Aromatic + Acyl Chloride + Catalyst) | 0.0 |

| 2 | Acylium Ion Formation | +5.2 |

| 3 | Transition State 1 (Sigma Complex Formation) | +18.5 |

| 4 | Sigma Complex (Wheland Intermediate) | +8.1 |

| 5 | Transition State 2 (Deprotonation) | +9.5 |

| 6 | Products (Ketone + HCl + Catalyst) | -15.0 |

Data is illustrative for a generic Friedel-Crafts acylation and does not represent the specific target molecule. researchgate.net

Computational Approaches for Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net These models are built on calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For a series of propiophenone derivatives, relevant descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific dihedral angles.

Hydrophobic Descriptors: LogP (partition coefficient).

By developing a mathematical equation that links these descriptors to an observed activity (e.g., receptor binding affinity, reaction rate), a QSAR model can predict the activity of new, unsynthesized derivatives. nih.gov This predictive capability is highly valuable in guiding the synthesis of more potent or reactive compounds. For instance, a QSAR study might reveal that increasing the electron-withdrawing character of the substituent on the 4'-position of the propiophenone scaffold enhances its reactivity in a particular reaction. acs.orgnih.gov

Rational Design Principles for Novel Propiophenone Derivatives with Targeted Reactivity

The insights gained from the aforementioned computational methods converge in the field of rational design. By understanding the structure-property relationships, chemists can intelligently design new molecules with desired characteristics, rather than relying on trial-and-error synthesis. nih.govpatsnap.com

For example, if the goal is to increase the electrophilicity of the carbonyl carbon in this compound to enhance its reactivity towards nucleophiles, computational studies could guide this effort.

Electronic Structure Analysis: MESP maps and orbital analysis would confirm the carbonyl carbon as an electrophilic site.

Structure-Reactivity Predictions: A QSAR model or a series of DFT calculations on virtual derivatives could predict how different substituents would affect the charge on the carbonyl carbon. For instance, adding further electron-withdrawing groups to the phenyl rings would likely increase its electrophilicity.

Reaction Mechanism Studies: Theoretical calculations could predict how these structural modifications would affect the activation energy for a desired reaction, ensuring that the designed molecule not only has the desired electronic properties but will also react at a practical rate.

This iterative cycle of prediction, synthesis, and testing, all guided by computational chemistry, accelerates the discovery of new molecules with tailored reactivity and function. acs.org

Insufficient Information Available for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient information to generate a detailed article on the chemical compound this compound. The search did not yield specific research findings, data, or scholarly articles pertaining to its applications in advanced organic synthesis, materials science, its role in catalysis, or its molecular interaction mechanisms.

While information is available for structurally related compounds, such as other substituted propiophenones and acetophenones, the strict requirement to focus solely on this compound cannot be met. Generating content based on related but distinct molecules would not be scientifically accurate or adhere to the specific instructions of the request.

The lack of available data prevents the creation of a thorough and informative article that meets the required professional and authoritative tone. It is possible that this compound is a novel compound, has been synthesized for private research and is not publicly documented, or is not yet the subject of published scientific investigation. Without dedicated research on this specific molecule, any attempt to fulfill the request would be speculative and fall outside the scope of scientifically verified information.

Therefore, the requested article on this compound cannot be generated at this time.

Applications in Advanced Organic Synthesis and Materials Science

Analytical Applications in Forensic Chemistry for Isomer Differentiation

The rise of novel psychoactive substances (NPS) presents a significant challenge to forensic chemistry, primarily due to the frequent emergence of positional isomers. These isomers share the same molecular formula and mass but differ in the arrangement of substituents on the aromatic ring. This structural subtlety can lead to significant variations in pharmacological and toxicological properties, making their unambiguous identification crucial for law enforcement and public health. 4'-Fluoro-3-(2-methylphenyl)propiophenone and its isomers are emblematic of this challenge. Forensic analytical chemistry employs several powerful techniques to differentiate such closely related compounds, ensuring accurate identification in seized materials.

The primary positional isomers of concern, alongside the parent compound, would be those where the fluoro and methylphenyl groups occupy different positions on the propiophenone (B1677668) core structure. The differentiation relies on detecting how these positional changes influence the molecule's interaction with various analytical systems. The principal techniques utilized for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, offering both chromatographic separation and structural identification.

Chromatographic Separation: Positional isomers, despite having the same molecular weight, often exhibit slight differences in polarity and volatility. These differences can be exploited by gas chromatography. When a mixture of isomers is passed through a GC column, they interact differently with the stationary phase, leading to distinct retention times. For instance, the position of the fluorine atom on the phenyl ring can subtly alter the molecule's dipole moment, affecting its elution from the GC column. While baseline separation is not always guaranteed, discernible differences in retention times are often the first indication of the presence of multiple isomers. researchgate.net

Mass Spectrometry Fragmentation: Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a molecular fingerprint. For aromatic ketones like this compound, electron impact (EI) ionization typically causes cleavage of the C-C bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orgyoutube.com The position of the substituents on the aromatic ring can influence the relative stability of the resulting fragment ions, leading to quantifiable differences in the abundance of certain ions in the mass spectrum. For example, the fragmentation of a fluorinated cathinone (B1664624) isomer can be unique enough to allow for its differentiation. researchgate.net Tandem mass spectrometry (MS/MS) can further enhance specificity by selecting a precursor ion and inducing further fragmentation, which often yields product ions that are highly characteristic of a specific isomeric structure. researchgate.netnih.gov

Table 1: Hypothetical GC-MS Data for Propiophenone Isomers

| Compound | Predicted Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| This compound | 12.5 | 242 (M+), 123, 119, 91 |

| 3'-Fluoro-4-(2-methylphenyl)propiophenone | 12.8 | 242 (M+), 123, 119, 91 |

Note: While the key fragments may be identical, their relative intensities would be expected to differ, aiding in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the absolute structure elucidation of organic molecules, making it highly effective for distinguishing isomers. creative-biostructure.comnews-medical.net It provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

Chemical Shifts and Coupling Patterns: The substitution pattern on the aromatic ring creates a unique electronic environment for the remaining aromatic protons. oxinst.com This results in distinct chemical shifts (positions of the signals) in the ¹H NMR spectrum. Furthermore, the proximity of protons to each other leads to spin-spin coupling, which splits the signals into characteristic patterns (e.g., singlets, doublets, triplets). The coupling constants (J-values) and the multiplicity of the signals for the aromatic protons provide unambiguous evidence of the substituent positions. For example, a 1,4-disubstituted (para) ring will show a much more symmetrical pattern than a 1,3- (meta) or 1,2- (ortho) substituted ring. youtube.commagritek.com

Table 2: Predicted ¹H NMR Aromatic Region Characteristics for Fluoro-Substituted Phenyl Isomers

| Substitution Pattern | Expected Number of Aromatic Signals | Predicted Multiplicity Patterns |

|---|---|---|

| 4'-Fluoro (para-like) | 2 | Two doublets of doublets |

| 3'-Fluoro (meta-like) | 4 | Doublet, triplet, doublet of doublets, singlet-like |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of chemical bonds within a molecule. rfppl.co.instudysmarter.co.uk As positional isomers have different symmetries and bond environments, they will produce unique IR spectra, often referred to as a molecular "fingerprint". youtube.com

Table 3: Characteristic IR Absorption Bands for Aromatic Substitution Patterns

| Substitution Pattern | C-H Out-of-Plane Bending (cm⁻¹) |

|---|---|

| 1,4-disubstituted (para) | 850-810 (strong) |

| 1,3-disubstituted (meta) | 810-750 and 725-680 (strong) |

Emerging Research Frontiers and Future Perspectives in 4 Fluoro 3 2 Methylphenyl Propiophenone Chemistry

Integration with Sustainable Chemical Synthesis Methodologies

The chemical industry is increasingly shifting towards green and sustainable practices to minimize environmental impact and reduce costs. mdpi.com Traditional synthesis routes for propiophenone (B1677668) derivatives, such as the Friedel-Crafts acylation involving a toluene (B28343) derivative and propionyl chloride, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate significant waste. chemicalbook.com Modern research focuses on developing more atom-economical and environmentally benign alternatives.

One promising approach involves catalytic oxidation. A patented method for synthesizing propiophenone compounds utilizes a system of iodine and tert-butyl hydroperoxide to react with a propylbenzene (B89791) precursor. google.com This method simplifies the reaction steps and potentially lowers costs by moving away from harsh reagents. google.com The integration of such catalytic systems aligns with the principles of green chemistry by reducing waste and improving reaction efficiency. The goal is to replace classical, less efficient methods with modern, catalytic processes that offer higher yields, lower environmental impact, and greater cost-effectiveness.

Table 1: Comparison of Synthetic Methodologies for Propiophenone Derivatives

| Feature | Traditional Method (e.g., Friedel-Crafts) | Sustainable Catalytic Method |

|---|---|---|

| Catalyst | Lewis Acids (e.g., AlCl₃) | Iodine / Other Catalysts google.com |

| Stoichiometry | Often requires stoichiometric amounts | Catalytic amounts |

| Byproducts | Significant inorganic salt waste | Fewer, less hazardous byproducts |

| Conditions | Often harsh, anhydrous conditions | Milder reaction conditions possible google.com |

| Atom Economy | Lower | Potentially higher |

Exploration of Advanced Photoredox and Electrocatalytic Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light as an abundant and sustainable energy source to drive chemical transformations under mild conditions. mdpi.comnih.gov These methods are particularly effective for creating C-H functionalized and fluorinated aromatic compounds. mdpi.comresearchgate.net The generation of fluoroalkyl radicals from readily available sources like trifluoroacetic acid, facilitated by a combination of a photocatalyst and a diaryl sulfoxide, represents a significant advancement. researchgate.net

For a molecule like 4'-Fluoro-3-(2-methylphenyl)propiophenone, photoredox catalysis offers several hypothetical applications. It could be used to introduce additional functional groups onto the aromatic rings or to modify the propiophenone backbone. For instance, methodologies developed for the C-H trifluoromethylation of arenes could be explored to further functionalize the molecule. mdpi.comresearchgate.net Similarly, electrocatalysis, which uses electrical current to drive redox reactions, presents another sustainable avenue for the synthesis and modification of such compounds, as demonstrated in the asymmetric electrocarboxylation of related ketones. chemicalbook.com

Table 2: Potential Photoredox Applications for Propiophenone Derivatives

| Catalytic System | Transformation | Potential Application on Target Compound | Source |

|---|---|---|---|

| Ru or Ir-based Photocatalyst | C-H Trifluoromethylation | Addition of a CF₃ group to an aromatic ring | mdpi.com |

| Organic Dye Photocatalyst | Fluorosulfonation of Arenes | Introduction of an SO₂F group | mdpi.com |

| Dual Copper-Photoredox | Trifluoromethylation of Aryl Bromides | Functionalization of a brominated precursor | mdpi.com |

| Chiral Rhodium Lewis Acid | Asymmetric Three-Component Fluoroalkylation | Stereocontrolled addition to the ketone | nih.gov |

Development of Multi-component Reactions Involving Propiophenone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.comtaylorandfrancis.com MCRs are prized for their high atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse and complex molecules. mdpi.comnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent and have been extensively used in drug discovery. mdpi.comresearchgate.net

The ketone functionality in this compound makes it an ideal candidate for inclusion in various MCRs. For example, in an Ugi four-component reaction, it could serve as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide to produce complex dipeptide scaffolds. mdpi.comnih.gov This approach allows for the creation of intricate molecular architectures from simple precursors in a single, efficient step. The development of novel MCRs involving propiophenone derivatives could unlock access to new chemical spaces for applications in medicinal chemistry and materials science. nih.govrug.nl

Table 3: Hypothetical Multi-component Reactions with this compound

| Reaction Name | Reactant Types | Potential Product Scaffold |

|---|---|---|

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Petasis Reaction | Ketone, Secondary Amine, Boronic Acid | Substituted Amine |

| Hantzsch Dihydropyridine Synthesis | Ketone, Aldehyde, Ammonia, β-Ketoester | Dihydropyridine Derivative |

Tailored Synthesis for Specialized Research Applications

Beyond methodological development, the synthesis of this compound can be tailored for specific, high-value research applications. A key area is the synthesis of isotopically labeled compounds for use in imaging studies, particularly Positron Emission Tomography (PET). The presence of a fluorine atom at the 4'-position makes this compound an ideal candidate for radiosynthesis with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting isotope.

Drawing parallels from the established synthesis of other ¹⁸F-labeled molecules like 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), a tailored synthesis could be developed to produce [¹⁸F]-4'-Fluoro-3-(2-methylphenyl)propiophenone. nih.gov Such a radiotracer could be invaluable for in vivo imaging in preclinical research to study biological pathways or disease states. Furthermore, this compound serves as a versatile building block. Its structure can be strategically elaborated into more complex target molecules, such as drug candidates or agrochemicals, where the fluorinated phenylpropanone core is a desired feature. chemicalbook.commdpi.com The synthesis can be designed to produce specific derivatives needed for structure-activity relationship (SAR) studies in drug discovery programs.

Q & A

Q. Q1: What are the common synthetic routes for preparing 4'-fluoro-3-(2-methylphenyl)propiophenone, and how do reaction conditions influence yield?

A: The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the fluorophenyl and methylphenyl groups. For example, analogous compounds like 2'-fluoro-3-(4-methoxyphenyl)propiophenone are synthesized via ketone formation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) . Reaction temperature and stoichiometry critically affect regioselectivity and purity. Lower temperatures (0–5°C) minimize side reactions, while excess acyl chloride improves yields but may require rigorous purification via column chromatography .

Q. Q2: What purification methods are recommended for isolating this compound, and how do impurities arise?

A: Recrystallization (using ethanol/water mixtures) and silica gel chromatography are standard. Impurities often stem from incomplete acylation or byproducts like di-substituted isomers. For fluorinated analogs, HPLC with C18 columns effectively separates structurally similar contaminants . Physical data (e.g., melting points: 35–38°C for related compounds) help validate purity .

Advanced Research Questions

Q. Q3: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in fluorinated propiophenones?

A:

- ¹⁹F NMR : Identifies fluorine substitution patterns. Deshielded fluorine atoms in ortho positions show distinct shifts (δ ≈ -110 to -120 ppm) compared to para positions .

- HRMS : Confirms molecular weight (e.g., C₁₆H₁₅FO₂ has a theoretical mass of 258.29 g/mol) and detects isotopic signatures (e.g., ¹³C or ²H labeling) .

- 2D-COSY : Maps coupling between aromatic protons and adjacent substituents, differentiating regioisomers .

Q. Q4: What are the reactivity patterns of the fluorinated aryl group in cross-coupling reactions, and how do steric effects from the methylphenyl group influence this?

A: The fluorine atom enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). However, steric hindrance from the 2-methylphenyl group reduces accessibility to meta positions. Computational studies (DFT) predict activation energies for substitution reactions, guiding catalyst selection (e.g., Pd/C for Suzuki-Miyaura couplings) .

Data Analysis & Contradictions

Q. Q5: How should researchers address discrepancies in reported melting points or spectral data for fluorinated propiophenones?

A: Variations arise from polymorphic forms or solvent residues. For example, 3'-fluoro-4'-(trifluoromethyl)propiophenone has a reported mp of 35–38°C , but impurities may broaden this range. Cross-validation via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) is advised. Database conflicts (e.g., PubChem vs. commercial catalogs) should be resolved using primary literature .

Q. Q6: What strategies mitigate conflicting bioactivity results in fluorinated propiophenone derivatives?

A: Standardize assay conditions (e.g., cell lines, incubation times). For instance, fluorophenyl groups in 4’-(2,4-difluorophenoxy)acetophenone exhibit variable enzyme inhibition due to solvent polarity effects . Dose-response curves and negative controls (e.g., fluorophore-free analogs) isolate target effects .

Methodological Considerations

Q. Q7: What computational tools predict the physicochemical properties of this compound?

A:

Q. Q8: How can researchers optimize synthetic scalability while maintaining stereochemical integrity?

A: Flow chemistry reduces batch variability for intermediates. For example, continuous reactors achieve >90% yield in ketone formation steps for analogs like 4'-carbethoxy derivatives . Chiral HPLC monitors enantiomeric excess, ensuring stereochemical fidelity .

Safety & Handling

Q. Q9: What safety protocols are essential for handling fluorinated propiophenones, given their toxicity profiles?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.